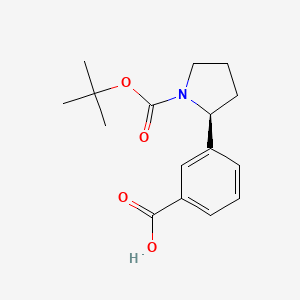

(s)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)benzoic acid

Description

Properties

IUPAC Name |

3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-5-8-13(17)11-6-4-7-12(10-11)14(18)19/h4,6-7,10,13H,5,8-9H2,1-3H3,(H,18,19)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIBTUILRRHUTI-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization and Boc Protection

The pyrrolidine core is often constructed via cyclization reactions. A method adapted from the synthesis of related Boc-protected pyrrolidine derivatives involves reacting glycine with acrylonitrile and paraformaldehyde under reflux conditions to form 3-cyanopyrrolidine. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base yields N-Boc-3-cyanopyrrolidine. This intermediate is then hydrolyzed to the carboxylic acid using hydrochloric acid, followed by coupling with a benzoic acid derivative via amide bond formation.

Stereoselective Mitsunobu Reaction

Chiral induction is achieved using the Mitsunobu reaction, as demonstrated in the synthesis of analogous compounds. A diol precursor undergoes cyclization with diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) to form the (S)-configured pyrrolidine ring. The Boc group is introduced post-cyclization using Boc₂O in tetrahydrofuran (THF), followed by oxidation of a hydroxymethyl intermediate to the carboxylic acid using Jones reagent.

Lithiation-Carboxylation Strategy

Bromobenzene Intermediate and Alkyl Lithium Coupling

A patent method for synthesizing a structurally similar piperidine-based compound provides a template for adapting lithiation-carboxylation. Starting with tert-butyl 4-(2-bromophenyl)pyrrolidine-1-carboxylate, treatment with n-butyllithium at -78°C generates a lithium intermediate, which reacts with dry ice to install the carboxylic acid group. This one-pot method avoids isolation of reactive intermediates, improving yield (reported up to 85% for piperidine analogs).

Reaction Conditions:

-

Reagent : n-BuLi (1.1–1.3 equiv)

-

Solvent : THF at -78°C

-

Quenching : Excess dry ice added portionwise

-

Workup : Acidification with HCl, filtration, and recrystallization.

Catalytic Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling strategy, inspired by benzimidazole synthesis, attaches a boronic acid-substituted pyrrolidine to a bromobenzoic acid derivative. Using Pd(OAc)₂ and tri-o-tolylphosphine in THF, the reaction achieves regioselective bond formation. Subsequent Boc protection and hydrolysis yield the target compound.

Example Protocol:

-

Catalyst : Pd(OAc)₂ (2 mol%), tri-o-tolylphosphine (5 mol%)

-

Base : Triethylamine

Comparative Analysis of Preparation Methods

Critical Reaction Parameters and Optimization

Boc Protection Efficiency

The tert-butoxycarbonyl group is introduced under mild conditions (Boc₂O, THF, 0–25°C), with yields exceeding 90%. Competing side reactions, such as over-carboxylation, are mitigated by controlled reagent addition and stoichiometry.

Stereochemical Control

Chiral resolution via crystallization or chromatographic separation is often necessary post-synthesis. Asymmetric hydrogenation using Ru-BINAP catalysts offers an alternative for enantiomerically pure intermediates.

Industrial Scalability and Environmental Considerations

The lithiation-carboxylation route is favored for large-scale production due to minimal waste generation and solvent recovery (THF, >90% reclaimed). Conversely, Mitsunobu reactions generate stoichiometric triphenylphosphine oxide, necessitating costly purification.

Chemical Reactions Analysis

Types of Reactions

(s)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

Reduction: The benzoic acid group can be reduced to form benzyl alcohol derivatives.

Substitution: The Boc-protected pyrrolidine can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid moiety can yield carboxylate salts, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

Intermediate in Drug Synthesis

The compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Notably, it serves as a precursor for the synthesis of ampreloxetine, a norepinephrine reuptake inhibitor used for treating conditions such as neurogenic orthostatic hypotension . This highlights its significance in developing drugs targeting neurological disorders.

Therapeutic Potential

Research indicates that derivatives of (s)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)benzoic acid exhibit promising biological activities. For instance, compounds derived from this structure have been investigated for their potential anti-inflammatory and analgesic properties . Such therapeutic potentials make it a candidate for further pharmacological studies.

Chiral Auxiliary

The compound acts as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically enriched compounds. This is particularly valuable in synthesizing pharmaceuticals where chirality plays a crucial role in efficacy and safety .

Catalyst Development

Recent studies have explored the use of this compound in developing new catalytic systems for organic reactions. Its structural features allow it to participate effectively in various catalytic processes, enhancing reaction efficiency and selectivity .

Case Study 1: Synthesis of Ampreloxetine

A significant application of this compound is its role in synthesizing ampreloxetine. The synthetic route involves several steps where this compound is transformed into the active pharmaceutical ingredient through a series of chemical reactions, demonstrating its utility as an intermediate .

Case Study 2: Anti-inflammatory Compounds

Research has demonstrated that derivatives of this compound can be modified to enhance their anti-inflammatory properties. A study focused on synthesizing various analogs showed that certain modifications led to increased potency against inflammation models, indicating the compound's versatility in drug design .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (s)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected pyrrolidine ring can act as a ligand for various enzymes and receptors, modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula: C₁₇H₂₁NO₄ (calculated from LCMS data ).

- Synthetic Utility: Acts as a precursor in multi-step reactions, such as coupling with amines (e.g., 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol) to generate carboxamide derivatives .

- Stereochemical Significance : The (S)-configuration at the pyrrolidine C2 position ensures enantioselective interactions in drug-receptor binding.

Comparison with Similar Compounds

Structural Analogues and Functional Differences

Three structurally related compounds are analyzed for comparative insights:

Key Observations:

Heterocycle Impact :

- The pyrrolidine core in the target compound provides a 5-membered ring with restricted conformational flexibility, enhancing stereochemical control .

- The piperazine analogue (EP 4 219 465 A2 ) offers a 6-membered ring with two nitrogen atoms, increasing hydrogen-bonding capacity but reducing steric hindrance compared to pyrrolidine.

Boc Protection: All three compounds utilize Boc groups for amine protection, but deprotection conditions (e.g., HCl vs. TFA ) vary based on downstream applications.

Insights:

- The target compound’s 93% yield in amide coupling highlights superior efficiency over piperazine analogues, where yields are often lower due to competing side reactions in Pd-catalyzed couplings .

- Piperazine derivatives require stringent conditions (e.g., Pd₂(dba)₃/Xantphos catalysts ), increasing cost and complexity.

Physicochemical and Pharmacological Properties

Biological Activity

(S)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)benzoic acid, often referred to as a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H19NO4

- Molecular Weight : 243.30 g/mol

- CAS Number : 65595-02-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : This compound has shown potential in inhibiting specific enzymes related to metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Modulation : It is believed to interact with certain receptors involved in cellular signaling, influencing processes such as apoptosis and cell proliferation.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Study 1: Antitumor Effects

A study conducted on the efficacy of this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase. The IC50 value was determined to be approximately 15 µM, indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanism

In a murine model of acute inflammation, administration of this compound resulted in a marked reduction of pro-inflammatory cytokines (TNF-alpha and IL-6). Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls, supporting its potential use in treating inflammatory disorders.

Research Findings

Recent research highlights the compound's versatility:

- Metabolic Pathway Modulation : Studies indicate that it may influence glycolytic and oxidative phosphorylation pathways, enhancing cellular energy metabolism.

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines.

Q & A

Q. How to troubleshoot low yields in the final coupling step?

- Methodological Answer : Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂/XPhos) and base (Cs₂CO₃ vs. K₃PO₄). Solvent screening (tert-butanol vs. DMF) improves solubility. Pre-activation of the boronic acid (e.g., with pinacol ester) enhances Suzuki-Miyaura efficiency, as shown in similar aryl couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.